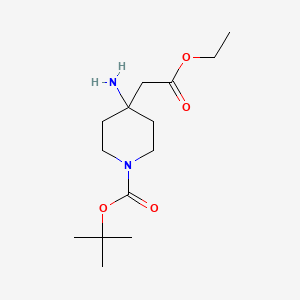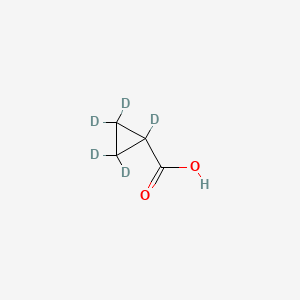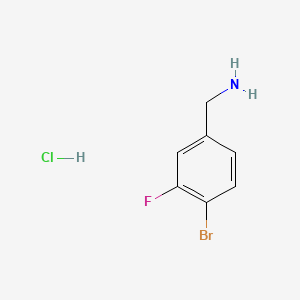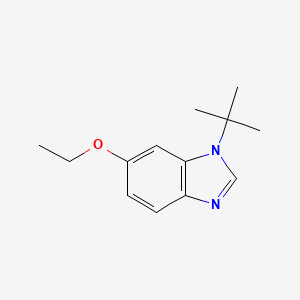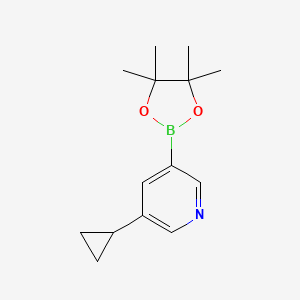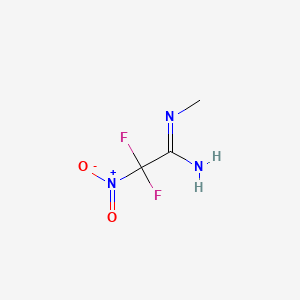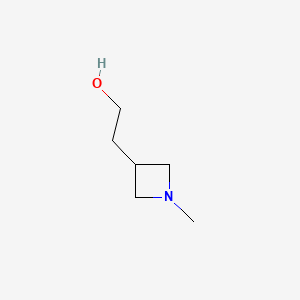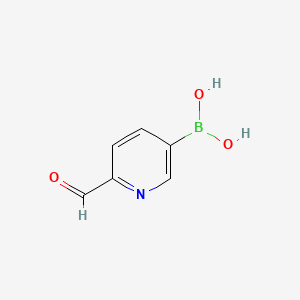
1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile” is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.198 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a isoquinoline ring with a carbonitrile group at the 5-position and a methyl group at the 2-position. The exact structure can be represented by the canonical SMILES string: CN1C=CC2=C(C1=O)C=CC(=C2)C#N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 184.19 g/mol, a XLogP3-AA value of 1.2, zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds . The exact mass and monoisotopic mass are both 184.063662883 g/mol, and the topological polar surface area is 44.1 Ų .
Scientific Research Applications
Chemical Transformation and Reactivity Studies
The compound and its derivatives have been a subject of interest in chemical transformation and reactivity studies. For instance, the reactivity of certain carbonitriles towards various nucleophilic reagents has been extensively studied, leading to the formation of a wide range of heterocyclic systems. These reactions often involve ring openings followed by cycloaddition onto the nitrile function, showcasing the compound's versatile reactivity in synthesizing heterocyclic compounds (Ibrahim & El-Gohary, 2016).
Synthesis of Complex Molecules
The compound is instrumental in the synthesis of complex molecules. For instance, it serves as a starting material for the synthesis of tetrahydrobenzo[f]isoquinolines, showcasing its pivotal role in constructing intricate molecular structures. The methodology allows the introduction of acid-sensitive protecting groups, which is crucial in the synthesis of compounds like lamellarin U and lamellarin G trimethyl ether (Liermann & Opatz, 2008).
Density Functional Theory (DFT) Studies
The compound and its derivatives have been the subject of Density Functional Theory (DFT) studies to explore their optoelectronic, nonlinear, and charge transport properties. For example, research on hydroquinoline derivatives, including 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile, has provided insights into their structural, electronic, optical, and charge transport properties, indicating their potential as multifunctional materials (Irfan et al., 2020).
Antifungal Activity
Studies have also focused on the synthesis of various analogues of the compound and evaluated their antifungal properties. This highlights the potential pharmaceutical applications of the compound and its derivatives, providing a foundation for developing new antifungal agents (Gholap et al., 2007).
Electronic Structure and Absorption Spectra
The compound has been studied for its electronic structure and absorption spectra, with research delving into detailed DFT calculations, NBO analysis, and nonlinear optical properties. Such studies are crucial in understanding the compound's behavior in various solvents and its potential application in materials science (Halim & Ibrahim, 2017).
Mechanism of Action
Mode of Action
1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carbonitrile, like camptothecins, selectively traps Top1-DNA cleavage complexes . This trapping results in the rapid and sustained phosphorylation of histone H2AX (γ-H2AX), which is a marker of DNA double-strand breaks .
Biochemical Pathways
The compound’s interaction with Top1-DNA cleavage complexes affects the DNA replication and transcription pathways . The trapping of these complexes leads to DNA double-strand breaks, which can result in cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is synthetic and chemically stable , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the induction of DNA double-strand breaks, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for cancer treatment, as it can selectively target and kill cancer cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its chemical stability suggests that it may be less susceptible to degradation in different environments . .
properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFVVPACZPJLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C2C1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


